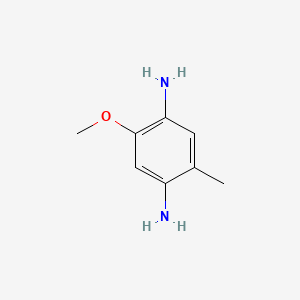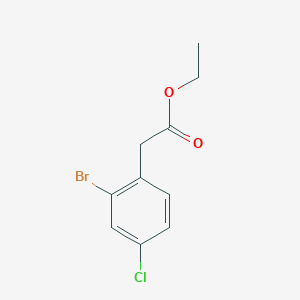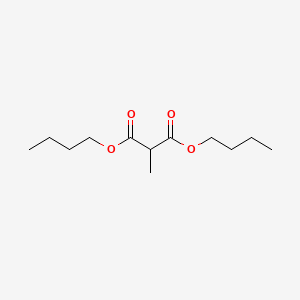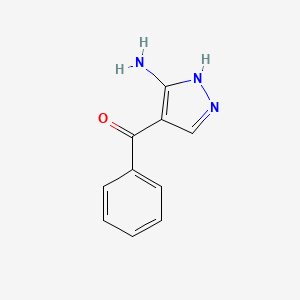
4-Amino-2-methoxy-5-methylaniline
Descripción general
Descripción
4-Amino-2-methoxy-5-methylaniline, also known as 2-Methoxy-5-methylaniline, is an aromatic amine . It is extensively utilized as intermediates in the synthesis of rubbers, plastics, dyes, etc . It is also present as contaminants in commercial hair dye samples .
Synthesis Analysis
2-Methoxy-5-methylaniline is used in the synthesis of 4-(4-Amino-5-methoxy-2-methylphenylazo)-5-hydroxy-naphthalene-2,7-disulfonic acid . It is also used to analyze the application of polymeric ionic liquids as selective solid-phase microextraction sorbent coatings for the analysis of genotoxic impurities and structurally alerting compounds such as alkyl halides and aromatics .Molecular Structure Analysis
The molecular formula of 4-Amino-2-methoxy-5-methylaniline is C8H12N2O . The molecular weight is 152.19 .Chemical Reactions Analysis
2-Methoxy-5-methylaniline is used in the synthesis of 4-(4-Amino-5-methoxy-2-methylphenylazo)-5-hydroxy-naphthalene-2,7-disulfonic acid . It is also used to analyze the application of polymeric ionic liquids as selective solid-phase microextraction sorbent coatings for the analysis of genotoxic impurities and structurally alerting compounds such as alkyl halides and aromatics .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-2-methoxy-5-methylaniline include a boiling point of 235 °C, a melting point of 50-52 °C, and a vapor density of 4.7 (vs air) .Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis : A study reported the molecular structures of compounds synthesized via Schiff bases reduction route, including 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline. These compounds are important as starting materials for the synthesis of a wide range of other compounds, such as azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
Antibacterial Properties : Research has shown that certain derivatives of 4-Amino-2-methoxy-5-methylaniline exhibit potent antibacterial activity against Gram-positive bacteria. The study synthesized numerous derivatives and screened them for their capacity to inhibit bacterial DNA polymerase IIIC and the growth of Gram-positive bacteria in culture (Zhi et al., 2005).
Dye Intermediates : The compound has been used in the synthesis of dye intermediates. For example, a study involved the preparation of intermediates containing sulfonamide as a linking group, utilizing derivatives of 4-Amino-2-methoxy-5-methylaniline (Bo, 2007).
Applications in Photodynamic Therapy : A 2020 study synthesized new compounds for use in photodynamic therapy, a treatment method for cancer. These compounds included derivatives of 4-Amino-2-methoxy-5-methylaniline and showed promising properties as photosensitizers due to their high singlet oxygen quantum yield (Pişkin et al., 2020).
Ligand Effects in Hydroaminoalkylation : A study explored the effects of structurally related N,O-chelating ligands on the reactivity of tantalum complexes in hydroaminoalkylation, using substrates including 4-methoxy-N-methylaniline. The study provides insights into the influence of ligands on the catalytic process (Garcia et al., 2013).
Cytotoxicity Against Carcinoma Cells : Research has been conducted on the cytotoxicity of N-maleanilinic acid derivatives, synthesized from 4-Amino-2-methoxy-5-methylaniline derivatives, against various carcinoma cells. The study aimed to understand the structural relationship between these compounds and their efficacy in inhibiting cancer cells (Zayed et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-methoxy-5-methylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRVAYVZVIKHHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201145 | |
| Record name | 4-Amino-2-methoxy-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-methoxy-5-methylaniline | |
CAS RN |
5307-00-6 | |
| Record name | 4-Amino-2-methoxy-5-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC36994 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-2-methoxy-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-2-METHOXY-5-METHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXB8JN17JU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














